AZ13705339

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

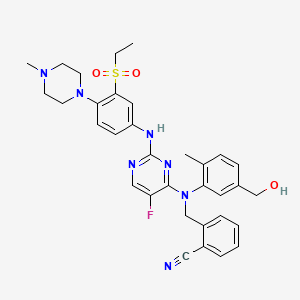

2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36FN7O3S/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFLVPJXKWCRQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)N(CC3=CC=CC=C3C#N)C4=C(C=CC(=C4)CO)C)F)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36FN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ13705339: An In-Depth Technical Guide to its Mechanism of Action as a Potent and Selective PAK1 Inhibitor

For Research Use Only. Not for use in humans or veterinary applications.

Introduction

AZ13705339 is a highly potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, impact on downstream signaling pathways, and detailed experimental protocols for its characterization. The information presented here is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool for studying PAK1 biology and its role in various disease states, particularly cancer.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect by competitively binding to the ATP-binding pocket of PAK1, thereby preventing the phosphorylation of its downstream substrates.[3][4] PAK1 is a key serine/threonine kinase that acts as a downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] It plays a crucial role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[3][4] By blocking the kinase activity of PAK1, this compound disrupts key signaling cascades, most notably the MAPK and PI3K/AKT pathways, which are frequently dysregulated in cancer.[3][4] This disruption leads to reduced tumor cell growth, migration, and invasion.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for PAK1.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Reference |

| PAK1 | Enzymatic Assay | < 1 nM | [1] |

| pPAK1 (phosphorylated PAK1) | Cellular Assay (MCF10A cells) | 59 nM | [3] |

Table 2: Kinase Selectivity of this compound

| Kinase | % Inhibition at 100 nM | IC50 | Reference |

| PAK1 | >80% | < 0.33 nM | [3] |

| PAK2 | >80% | 6 nM | [3] |

| LCK | >80% | 13 nM | [3] |

| FYN | >80% | 20 nM | [3] |

| SRC | >80% | 22 nM | [3] |

| YES1 | >80% | 25 nM | [3] |

| FYN B | >80% | 31 nM | [3] |

| FGR | >80% | 36 nM | [3] |

| KDR | <50% | 1,100 nM | [3] |

| FGFR1 | <50% | 1,700 nM | [3] |

| PAK4 | <50% | 3,800 nM | [3] |

Data from a kinase panel screen of 125 kinases.

Signaling Pathway

The following diagram illustrates the central role of PAK1 in downstream signaling and the point of intervention for this compound.

Caption: PAK1 signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

PAK1 Kinase Inhibition Assay (Biochemical)

This protocol describes a typical enzymatic assay to determine the IC50 of an inhibitor against PAK1.

Caption: General workflow for a PAK1 kinase inhibition assay.

Materials:

-

Recombinant human PAK1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

PAK1 substrate (e.g., a generic peptide substrate)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant PAK1 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the PAK1 substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular pPAK1 Inhibition Assay (Western Blot)

This protocol details the measurement of phosphorylated PAK1 levels in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., MCF10A, OVCAR3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PAK1 (Ser144)/PAK2 (Ser141), anti-PAK1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PAK1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total PAK1 and a loading control (e.g., β-actin) to normalize the data.

-

Quantify the band intensities using densitometry software.

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This protocol describes a method to assess the effect of this compound on cancer cell migration.

Caption: Workflow for a transwell cell migration assay.

Materials:

-

Cancer cell line

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Starve the cells in serum-free medium for several hours prior to the assay.

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium containing different concentrations of this compound or DMSO.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Image several random fields of the stained cells on the membrane using a microscope.

-

Count the number of migrated cells per field and calculate the average for each condition.

-

Determine the percentage of migration inhibition by this compound compared to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the biological functions of PAK1. Its high potency and selectivity make it suitable for a wide range of in vitro and cellular assays to probe the role of PAK1 in normal physiology and in pathological conditions such as cancer. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.

References

- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medkoo.com [medkoo.com]

- 4. train.mcw.edu [train.mcw.edu]

- 5. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ13705339: A Technical Guide to a Highly Selective PAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the p21-activated kinase 1 (PAK1) inhibitor, AZ13705339. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed data on its selectivity, experimental protocols for its characterization, and visualizations of its biological context and experimental assessment.

Core Data Summary

This compound is a potent and highly selective inhibitor of PAK1.[1] Its inhibitory activity has been quantified through various biochemical and cellular assays, demonstrating low nanomolar potency against its primary target.

Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) of this compound has been determined for several PAK isoforms, highlighting its selectivity for PAK1.

| Kinase | IC50 (nM) |

| PAK1 | 0.33[2][3][4] |

| pPAK1 (cellular) | 59[2][4] |

| PAK2 | 6[3] |

| PAK4 | 2600[3] |

Binding Affinity (Kd)

The dissociation constant (Kd) provides a measure of the binding affinity of this compound to its target kinases.

| Kinase | Kd (nM) |

| PAK1 | 0.28[2][4] |

| PAK2 | 0.32[2][4] |

Kinome Selectivity Profile

A kinome scan of this compound against a panel of 125 kinases at a concentration of 100 nM revealed a high degree of selectivity. Only eight kinases exhibited greater than 80% inhibition.[5] The IC50 values for these off-target kinases were subsequently determined.

| Kinase | % Inhibition @ 100 nM | IC50 (nM) |

| PAK1 | >80% | 0.33 |

| PAK2 | >80% | 6 |

| Src | >80% | - |

| Other Src-family kinases | >80% | - |

| KDR | - | - |

| FGFR1 | - | - |

Note: Specific percentage inhibition and IC50 values for all eight kinases were not fully detailed in the provided search results. The table reflects the available information.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (Z'-LYTE™ FRET Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PAK1 and PAK2.

Objective: To measure the enzymatic activity of PAK1 and PAK2 and determine the IC50 value of an inhibitor.

Materials:

-

Recombinant human PAK1 (kinase domain) or PAK2 (full length)

-

FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

ATP solution

-

Test compound (e.g., this compound) serially diluted

-

Z'-LYTE™ Development Reagent

-

384-well plates (black, polypropylene)

-

Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of the PAK enzyme and the FRET peptide substrate in the assay buffer.

-

Compound Pre-incubation: In a 384-well plate, add the enzyme/substrate solution to wells containing the serially diluted test compound. Incubate for a specified period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in assay buffer to each well. The final ATP concentration should be at or near the Km for the respective enzyme.

-

Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

-

Reaction Quenching and Development: Stop the reaction and develop the signal by adding Z'-LYTE™ Development Reagent to each well. This reagent contains a site-specific protease that cleaves the unphosphorylated FRET peptide, disrupting FRET.

-

Signal Detection: After a final incubation period (e.g., 60 minutes), measure the fluorescence at the appropriate wavelengths for the FRET pair (e.g., excitation at 400 nm, emission at 445 nm for Coumarin and 520 nm for Fluorescein).

-

Data Analysis: Calculate the ratio of the two emission intensities. This ratio is proportional to the amount of phosphorylated substrate. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the PAK1 signaling pathway and a typical experimental workflow for inhibitor characterization.

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for determining the IC50 of this compound using a biochemical FRET assay.

References

AZ13705339: A Technical Guide to a Potent and Selective PAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ13705339 is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1).[1] PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Dysregulation of PAK1 signaling has been implicated in the pathogenesis of several diseases, most notably cancer and neurological disorders.[1] this compound serves as a valuable chemical probe for elucidating the physiological and pathological functions of PAK1 and as a potential therapeutic agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and the signaling pathways it modulates.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PAK1.[1] It binds to the ATP-binding pocket of the PAK1 kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] This inhibition of PAK1's catalytic activity disrupts key signaling cascades, such as the MAPK and PI3K/AKT pathways, leading to reduced tumor cell growth, migration, and invasion.[1]

Biochemical and Cellular Activity

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the available quantitative data on its potency, binding affinity, and selectivity.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Target | Assay Type | Value | Reference |

| PAK1 | IC50 | 0.33 nM | [2][3] |

| pPAK1 | IC50 | 59 nM | [2][3] |

| PAK2 | IC50 | 6 nM | |

| PAK1 | Kd | 0.28 nM | [2][3] |

| PAK2 | Kd | 0.32 nM | [2][3] |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Kinase Selectivity of this compound

| Kinase | Selectivity Fold (over PAK1) | Reference |

| PAK4 | >7500 | |

| Src | 14 | [4] |

| FGFR1 | 470 | [4] |

| KDR | 4100 | [4] |

A comprehensive kinase selectivity panel profiling this compound against a broader range of kinases has been mentioned in the literature, indicating high selectivity with only a few off-targets, primarily within the Src family. However, the specific data from this panel is not publicly available.

In cellular assays, this compound has demonstrated functional consequences of PAK1 inhibition. For instance, at a concentration of 1 µM, it inhibits αIgM-controlled adhesion in Namalwa cells.[3] Furthermore, at 300 nM, it prevents Siglec-8 engagement-induced death in eosinophils.[3]

Signaling Pathways

PAK1 is a key node in multiple signaling pathways that regulate cell growth, survival, and motility. This compound, by inhibiting PAK1, modulates these pathways. The following diagram illustrates the central role of PAK1 and the points of intervention by this compound.

References

AZ13705339: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ13705339 is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2). These kinases are crucial serine/threonine kinases that act as key nodes in a multitude of cellular signaling pathways. Dysregulation of PAK1 and PAK2 has been implicated in various diseases, most notably in cancer, where they play significant roles in cell proliferation, survival, migration, and invasion. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by the inhibitory action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Target Profile of this compound

This compound exhibits high affinity and inhibitory activity against PAK1 and PAK2. The primary mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades that are dependent on PAK1 and PAK2 activity.

Quantitative Data: Inhibitory Activity of this compound

| Target | Parameter | Value (nM) |

| PAK1 | IC₅₀ | 0.33 |

| Kd | 0.28 | |

| pPAK1 | IC₅₀ | 59 |

| PAK2 | Kd | 0.32 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.

Downstream Signaling Pathways Modulated by this compound

The inhibition of PAK1 and PAK2 by this compound is anticipated to impact several critical downstream signaling pathways. The following sections detail these pathways and the expected consequences of their disruption.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. PAK1 is a known upstream activator of this pathway. By phosphorylating and activating key components such as Raf-1 and MEK1, PAK1 promotes the downstream activation of ERK1/2. Inhibition of PAK1 by this compound is expected to attenuate this signaling cascade, leading to decreased cell proliferation.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling route for cell survival, growth, and proliferation. PAK1 can influence this pathway through multiple mechanisms. It can be activated downstream of PI3K and, in turn, can phosphorylate and activate AKT. Furthermore, PAK1 can act as a scaffold to facilitate the interaction between PDK1 and AKT, promoting AKT activation. By inhibiting PAK1, this compound is predicted to disrupt this pro-survival signaling, potentially leading to apoptosis.

Cytoskeletal Dynamics and Cell Motility

PAK1 and PAK2 are central regulators of the actin cytoskeleton. They phosphorylate a host of substrates that control actin polymerization, stress fiber formation, and focal adhesion dynamics. Key substrates include LIM kinase (LIMK), which in turn inactivates cofilin, a protein that depolymerizes actin filaments. By inhibiting PAK1/2, this compound is expected to impair the proper regulation of the cytoskeleton, leading to reduced cell motility, migration, and invasion.

Key Experimental Protocols

To investigate the downstream effects of this compound, a series of in vitro and cell-based assays are essential. The following are detailed methodologies for key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified PAK1 or PAK2.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human PAK1 or PAK2 enzyme with a specific substrate (e.g., myelin basic protein or a synthetic peptide) in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction wells. Include a vehicle control (e.g., DMSO).

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in combination with an antibody for non-radioactive detection).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified. For radioactive assays, this involves capturing the substrate on a filter membrane and measuring radioactivity. For non-radioactive assays, methods like ELISA with a phospho-specific antibody are used.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Western Blot Analysis of Phosphorylated Downstream Substrates

Objective: To assess the effect of this compound on the phosphorylation status of downstream targets of PAK1/2 in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line with known PAK1/2 activity) and allow them to adhere. Treat the cells with various concentrations of this compound for a defined period.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., phospho-MEK1, phospho-AKT, phospho-LIMK) and total protein levels of these targets as loading controls.

-

Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the target proteins upon treatment with this compound.

Cell Migration Assay (Transwell Assay)

Objective: To evaluate the impact of this compound on the migratory capacity of cells.

Methodology:

-

Chamber Setup: Use a Transwell insert with a porous membrane (e.g., 8 µm pore size for most cancer cells). The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Seeding: Suspend the cells in a serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours) at 37°C in a CO₂ incubator.

-

Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the effect of the inhibitor on cell migration.

Experimental Workflow

Conclusion

This compound is a potent and selective dual inhibitor of PAK1 and PAK2, making it a valuable tool for dissecting the complex signaling networks governed by these kinases. Its inhibitory action is predicted to have significant effects on key oncogenic pathways, including the MAPK/ERK and PI3K/AKT cascades, as well as on the regulation of cytoskeletal dynamics. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the downstream consequences of PAK1/2 inhibition with this compound and to explore its therapeutic potential in various disease models. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of PAK signaling and may pave the way for novel therapeutic strategies.

The Biological Activity of AZ13705339: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a key regulator of numerous cellular processes.[1] Dysregulation of PAK1 signaling is implicated in various pathologies, including cancer and neurological disorders, making it a compelling target for therapeutic intervention.[1] This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro and cellular activity, and its effects on key signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PAK1.[2] It binds to the ATP-binding pocket of the PAK1 kinase domain, preventing the phosphorylation of downstream substrates.[1] This inhibition disrupts essential cellular functions that are dependent on PAK1 activity, such as cytoskeletal dynamics, cell motility, survival, and proliferation.[1] By blocking PAK1, this compound effectively attenuates signaling through key oncogenic pathways, including the MAPK and PI3K/AKT cascades, leading to reduced tumor cell growth, migration, and invasion.[1]

Caption: Mechanism of action of this compound as a PAK1 inhibitor.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Enzymatic Activity

| Target | Assay Type | IC50 (nM) | Reference |

| PAK1 | Enzymatic | 10 - 20 | [1] |

Table 2: Kinase Selectivity Profile

| Kinase | % Inhibition at 100 nM | IC50 (nM) | Reference |

| PAK1 | >80% | <1 | [2] |

| PAK2 | >80% | 6 | [2] |

| Src family kinases | >80% | Not specified | [2] |

| Other (117 kinases) | <80% | Not applicable | [2] |

Table 3: Cellular Activity

| Assay | Endpoint | Potency | Reference |

| pPAK1 Cellular Assay | Inhibition of PAK1 phosphorylation | 59 nM (IC50) | Not specified |

| Cellular Proliferation | Inhibition of cancer cell proliferation | Submicromolar | [1] |

| Cellular Migration | Impairment of cancer cell migration | Submicromolar | [1] |

Signaling Pathways

This compound-mediated inhibition of PAK1 has significant downstream effects on critical signaling pathways that are often dysregulated in cancer.

Caption: Impact of this compound on downstream signaling pathways.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While specific, detailed protocols for all assays performed with this compound are not publicly available, the following represents generalized methodologies based on standard practices.

PAK1 Enzymatic Assay (General Protocol)

This protocol is based on a generic kinase assay format, such as ADP-Glo™ or Z'-LYTE™, which are commonly used for determining kinase inhibitor potency.

-

Reagents and Materials:

-

Recombinant human PAK1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Substrate peptide (e.g., a generic serine/threonine kinase substrate)

-

This compound stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ or Z'-LYTE™ detection solution)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the PAK1 enzyme and substrate peptide solution to each well and incubate briefly at room temperature.

-

Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for PAK1.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions.

-

Read the signal (luminescence or fluorescence) on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular pPAK1 Western Blot Assay (General Protocol)

This protocol outlines a general method for assessing the inhibition of PAK1 phosphorylation in a cellular context.

-

Reagents and Materials:

-

Cancer cell line known to have active PAK1 signaling

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PAK1 (specific for the activated form) and anti-total-PAK1

-

Secondary antibody (HRP-conjugated)

-

BCA protein assay kit

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-phospho-PAK1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-PAK1 antibody as a loading control.

-

Quantify the band intensities to determine the concentration-dependent inhibition of PAK1 phosphorylation.

-

Cell Proliferation Assay (General Protocol, e.g., MTT Assay)

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach.

-

Treat the cells with a range of concentrations of this compound or DMSO.

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Caption: Generalized experimental workflows for in vitro and cellular assays.

Conclusion

This compound is a potent and selective PAK1 inhibitor with demonstrated activity in both enzymatic and cellular assays. Its ability to disrupt key signaling pathways downstream of PAK1 highlights its potential as a valuable research tool for elucidating the role of PAK1 in various diseases and as a starting point for the development of novel therapeutics. Further investigation, particularly in in vivo models, will be crucial to fully understand its therapeutic potential.

References

AZ13705339: A Comprehensive Technical Guide to a Potent and Selective PAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ13705339 is a highly potent and selective small-molecule inhibitor of p21-activated kinase 1 (PAK1). This technical guide provides a detailed overview of the structure, properties, and mechanism of action of this compound. It includes a compilation of its physicochemical and pharmacological properties, detailed experimental protocols for its characterization, and a visual representation of its role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PAK1 inhibition.

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho family of small GTPases, particularly Cdc42 and Rac1.[1] The PAK family is divided into two groups, with PAK1, PAK2, and PAK3 comprising Group I. PAK1 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] Its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[2] this compound has emerged as a valuable tool compound for elucidating the biological functions of PAK1 and as a promising lead for the development of novel therapeutics.

Structure and Physicochemical Properties

This compound is a bis-anilino pyrimidine derivative with the following chemical and physical properties:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(((2-((3-(ethylsulfonyl)-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile |

| CAS Number | 2016806-57-6 |

| Chemical Formula | C₃₃H₃₆FN₇O₃S |

| Molecular Weight | 629.76 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Pharmacological Properties

This compound is a highly potent and selective inhibitor of PAK1, exhibiting competitive binding to the ATP-binding pocket of the kinase.[2] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting PAK1-mediated signaling pathways.[2]

In Vitro Activity

The inhibitory activity of this compound has been characterized in various in vitro assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC₅₀ | Kᵢ | Kₔ |

| PAK1 | Enzymatic Assay | 0.33 nM | 3.7 nM | 0.28 nM |

| pPAK1 | Enzymatic Assay | 59 nM | - | - |

| PAK2 | Enzymatic Assay | 6 nM | 11 nM | 0.32 nM |

| PAK4 | Enzymatic Assay | 2.6 µM | - | - |

Data compiled from multiple sources.

Cellular Activity

In cellular assays, this compound effectively inhibits PAK1-mediated signaling pathways at submicromolar concentrations. This leads to reduced phosphorylation of PAK1 substrates and subsequently impairs cancer cell proliferation and migration.[2]

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound has moderate clearance and oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Dose | 100 mg/kg (oral) |

| Cₘₐₓ | 7.7 µM |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.

PAK1 Enzymatic Assay (Kinase Activity Assay)

This protocol outlines the measurement of PAK1 kinase activity and the inhibitory effect of this compound.

Materials:

-

Recombinant active PAK1 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Synthetic peptide substrate (e.g., a peptide containing a PAK1 recognition motif)

-

γ-³³P-ATP or a non-radioactive ATP/ADP detection system (e.g., ADP-Glo™)

-

This compound

-

Phosphocellulose paper (for radioactive assay)

-

Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the synthetic peptide substrate, and the recombinant PAK1 enzyme.

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding γ-³³P-ATP or cold ATP, depending on the detection method.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

For radioactive detection: a. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated γ-³³P-ATP. c. Measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive detection (e.g., ADP-Glo™): a. Stop the kinase reaction according to the manufacturer's protocol. b. Add the ADP detection reagents and measure the luminescence.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a line with known PAK1 dependency)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for assessing the pharmacokinetic properties of this compound in rats following oral administration.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of the this compound formulation to the rats via gavage.

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.

-

Process the blood samples to obtain plasma by centrifugation.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Calculate the key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the concentration-time curve).

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting PAK1, which serves as a critical node in several signaling pathways that regulate cell growth, survival, and motility. The primary pathways affected are the MAPK and PI3K/AKT cascades.

Inhibition of the MAPK Pathway

PAK1 can directly phosphorylate and activate components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including RAF1 and MEK1. By inhibiting PAK1, this compound prevents these phosphorylation events, leading to a downstream reduction in the activation of ERK1/2. This ultimately results in decreased cell proliferation.

Modulation of the PI3K/AKT Pathway

PAK1 can also influence the Phosphoinositide 3-Kinase (PI3K)/AKT pathway. PAK1 can phosphorylate and activate AKT, a key pro-survival kinase. Inhibition of PAK1 by this compound can therefore lead to decreased AKT activation, promoting apoptosis and reducing cell survival.

References

AZ13705339: A Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZ13705339, a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), for its application in basic cancer research. This document outlines the compound's mechanism of action, quantitative data, detailed experimental protocols, and its role in relevant signaling pathways.

Core Compound Information

This compound is a bis-anilino pyrimidine derivative developed as a potent and highly selective ATP-competitive inhibitor of PAK1.[1] It serves as a valuable in vitro chemical probe for elucidating the biological functions of PAK1 in cancer and other diseases.[1]

| Property | Value |

| Chemical Formula | C33H36FN7O3S |

| Molecular Weight | 629.76 g/mol |

| CAS Number | 2016806-57-6 |

| Mechanism of Action | ATP-competitive inhibitor of PAK1 kinase activity.[2] |

Quantitative Data

This compound exhibits high potency and selectivity for PAK1. The following table summarizes key quantitative metrics for the compound.

| Metric | Target | Value | Notes |

| IC50 | PAK1 | 0.33 nM[3][4] | In enzymatic assays, a value of 10-20 nM has also been reported.[2] |

| pPAK1 | 59 nM[3][4] | ||

| PAK2 | 6 nM[5] | ||

| PAK4 | 2.6 µM[5] | Demonstrates >7500-fold selectivity for PAK1 over PAK4.[5] | |

| Kd | PAK1 | 0.28 nM[3][4] | |

| PAK2 | 0.32 nM[3][4] |

Signaling Pathways

PAK1 is a critical node in several signaling pathways implicated in cancer progression, including cell proliferation, survival, and motility.[6][7] this compound, by inhibiting PAK1, can disrupt these pathways, primarily the MAPK and PI3K/AKT cascades.[2]

Experimental Workflows and Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro PAK1 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against PAK1.

Materials:

-

Recombinant human PAK1 enzyme

-

Biotinylated peptide substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the PAK1 enzyme and the biotinylated peptide substrate to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PANC-1)

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blot Analysis of PAK1 Signaling

This protocol is used to detect changes in the phosphorylation of PAK1 downstream targets following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MEK, anti-phospho-ERK, anti-total-MEK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to a suitable confluency and treat with various concentrations of this compound or DMSO for a defined time.

-

Lyse the cells and collect the protein lysates.

-

Quantify the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of downstream targets.

Conclusion

This compound is a potent and selective tool compound for the in vitro investigation of PAK1 function in cancer biology. Its ability to specifically inhibit PAK1 allows for the detailed dissection of its role in critical signaling pathways and cellular processes. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies. For in vivo studies, the related compound AZ13711265, which has improved pharmacokinetic properties, is recommended.[1]

References

- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and utility of a PAK1-selective degrader | bioRxiv [biorxiv.org]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AZ13705339: A Highly Selective PAK1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of AZ13705339, a potent and highly selective inhibitor of p21-activated kinase 1 (PAK1). All data is presented in a structured format to facilitate understanding and further research.

Core Function and Mechanism of Action

This compound is a bis-anilino pyrimidine compound that functions as a highly potent and selective, ATP-competitive inhibitor of PAK1.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of PAK1, thereby preventing the phosphorylation of downstream substrates.[1] This inhibition disrupts key signaling pathways implicated in cancer and other diseases, including the MAPK and PI3K/AKT cascades.[1] By targeting PAK1, this compound serves as a valuable chemical probe for studying PAK1 biology and as a potential therapeutic agent for PAK1-driven diseases.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its biochemical potency, cellular activity, and kinase selectivity.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Target | Value (nM) | Assay Type | Reference |

| IC₅₀ | PAK1 | 0.33 | Enzymatic Assay | [3][4][5][6] |

| IC₅₀ | pPAK1 (phosphorylated PAK1) | 59 | Cellular Assay | [3][4][5][6] |

| Kd | PAK1 | 0.28 | Binding Assay | [3][4][5] |

| Kd | PAK2 | 0.32 | Binding Assay | [3][4][5] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC₅₀ (nM) | Fold Selectivity vs. PAK1 |

| PAK1 | 0.33 | 1 |

| PAK2 | 6 | >18 |

| PAK4 | 2600 | >7500 |

Data for PAK2 and PAK4 from a panel screen.[7]

Signaling Pathway

The following diagram illustrates the central role of PAK1 in cellular signaling and the point of intervention for this compound.

References

- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay in Summary_ki [bindingdb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes for AZ13705339: A Selective PAK1 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AZ13705339 is a highly potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2] It demonstrates exceptional potency with an IC₅₀ value in the low nanomolar range for PAK1 and exhibits strong selectivity over other PAK isoforms and a wide range of other kinases.[1][3] This selectivity minimizes off-target effects, making this compound a valuable chemical probe for investigating the biological roles of PAK1 in various cellular processes.[1] By competitively binding to the ATP-binding pocket of PAK1, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates.[2]

Mechanism of Action

p21-activated kinases (PAKs) are key signaling nodes that act as effectors for Rho family small GTPases, such as Rac and Cdc42. PAK1, a member of the Group I PAKs, plays a crucial role in regulating cytoskeletal dynamics, cell motility, proliferation, and survival.[2] Dysregulation of PAK1 signaling is implicated in the progression of several diseases, including cancer.[3] this compound inhibits the catalytic activity of PAK1, leading to the disruption of downstream signaling pathways, such as the MAPK and PI3K/AKT cascades. This inhibition can result in reduced cancer cell proliferation, migration, and survival.[2]

Applications in Cell Culture

This compound is a valuable tool for in vitro studies aimed at elucidating the function of PAK1. Key applications include:

-

Inhibition of PAK1 Phosphorylation: Directly measure the inhibition of PAK1 autophosphorylation in cellular lysates.

-

Cell Proliferation and Viability Assays: Assess the impact of PAK1 inhibition on cancer cell growth and survival.

-

Cell Migration and Adhesion Studies: Investigate the role of PAK1 in cell motility and adhesion processes.

-

Signal Transduction Research: Dissect the involvement of PAK1 in specific signaling pathways by observing the effects of its inhibition on downstream targets.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound based on published enzymatic and cellular assays.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| PAK1 IC₅₀ | 0.33 nM | Enzymatic Assay | Recombinant Human PAK1 | [4] |

| pPAK1 (cellular) IC₅₀ | 59 nM | Cellular Autophosphorylation | MCF10A, OVCAR3, Human Eosinophils | [3][4] |

| PAK1 K_d_ | 0.28 nM | Binding Affinity Assay | Recombinant Human PAK1 | [4] |

| PAK2 K_d_ | 0.32 nM | Binding Affinity Assay | Recombinant Human PAK2 | [4] |

| Effective Concentration | 300 nM | Eosinophil Death Assay | Primary Human Eosinophils | [4] |

| Effective Concentration | 1 µM | Cell Adhesion Assay | Namalwa Cells | [4] |

Signaling Pathway and Experimental Workflow

PAK1 Signaling Pathway

The following diagram illustrates the central role of PAK1 in downstream signaling pathways, which are inhibited by this compound.

General Experimental Workflow

This diagram outlines a typical workflow for evaluating the cellular effects of this compound.

References

AZ13705339 In Vitro Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AZ13705339 is a highly potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] PAK1 is a serine/threonine kinase that acts as a key downstream effector of the Rho family small GTPases, Rac1 and Cdc42.[2][4] It plays a critical role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][3][5] Dysregulation of the PAK1 signaling pathway is implicated in the progression of several cancers, making it an important target for therapeutic development.[1][4] this compound serves as a valuable chemical probe for investigating the biological functions of PAK1 in vitro.[1][2]

This document provides detailed protocols for the in vitro application of this compound, including methods for assessing its impact on kinase activity, cellular proliferation, migration, and downstream signaling pathways.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of PAK1, thereby blocking its kinase activity.[1] This inhibition prevents the phosphorylation of downstream PAK1 substrates, disrupting signaling cascades involved in cell migration, proliferation, and survival, such as the MAPK and PI3K/AKT pathways.[1]

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative metrics.

| Parameter | Target | Value | Assay Type |

| IC₅₀ | PAK1 | 0.33 nM | Enzymatic Assay |

| IC₅₀ | pPAK1 | 59 nM | Enzymatic Assay |

| IC₅₀ | PAK2 | 6 nM | Enzymatic Assay |

| IC₅₀ | PAK4 | 2.6 µM | Enzymatic Assay |

| K_d_ | PAK1 | 0.28 nM | Binding Assay |

| K_d_ | PAK2 | 0.32 nM | Binding Assay |

| Table 1: Summary of in vitro potency and binding affinity for this compound. Data sourced from multiple suppliers and publications.[4][6][7][8] |

Signaling Pathway

This compound inhibits the PAK1 signaling pathway. The following diagram illustrates the key components of this cascade and the point of inhibition by this compound.

Experimental Protocols

Reagent Preparation and Storage

-

Compound Handling: this compound is typically supplied as a solid. For research use, it is not for human or veterinary use.[1]

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent such as DMSO.[4] Sonication may be required to fully dissolve the compound.[4]

-

Solubility Note: Soluble to 100 mM in DMSO.[8]

-

-

Storage:

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays and is suitable for measuring the IC₅₀ of this compound against PAK1.

Protocol Steps:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of this compound (e.g., starting from 1 µM) in DMSO. Include a DMSO-only vehicle control.

-

Reaction Setup: In a 384-well plate, add the following components:

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[2]

-

Signal Generation:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Western Blot for PAK1 Pathway Inhibition

This protocol allows for the assessment of this compound's effect on the phosphorylation of PAK1 or its downstream substrates in a cellular context.

Protocol Steps:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line with known PAK1 expression like DU-145 or MCF-7) and allow them to adhere overnight.[10]

-

Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.

-

-

Protein Extraction:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

-

Sample Preparation: Normalize protein amounts with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[12]

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.[10]

-

Incubate the membrane overnight at 4°C with a primary antibody against a phosphorylated PAK1 substrate (e.g., p-LIMK) or p-PAK1 (Thr423).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: To normalize the data, strip the membrane and re-probe for the total protein (e.g., total LIMK or total PAK1) and a loading control (e.g., GAPDH or β-actin).[11] Quantify band intensities to determine the reduction in phosphorylation.

Cell Proliferation Assay (CCK-8/MTT)

This assay measures the effect of this compound on cell viability and proliferation.

Protocol Steps:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7][13]

-

Compound Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.[7][14]

-

Viability Measurement:

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.[15]

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percent viability. Determine the GI₅₀ (concentration for 50% growth inhibition).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay provides a qualitative and semi-quantitative measure of the effect of this compound on cell migration.

Protocol Steps:

-

Create Monolayer: Seed cells in a 6-well plate and grow them to ~90-100% confluency.[10]

-

Create Wound: Use a sterile 200 µL pipette tip to create a linear "scratch" or wound in the cell monolayer.

-

Wash and Treat: Gently wash with PBS to remove detached cells. Replace with fresh media containing different concentrations of this compound or a DMSO control.

-

Image Acquisition: Immediately capture an image of the wound at time 0 using a microscope.

-

Incubation: Incubate the plates at 37°C.

-

Final Imaging: After a set time (e.g., 24 or 48 hours), capture images of the same wound areas.[10]

-

Analysis: Measure the width of the wound at multiple points for each condition at both time points. Calculate the percentage of wound closure relative to the initial wound area. Compare the closure rate between treated and control cells.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro kinase assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. PAK1 Inhibition Suppresses the Proliferation, Migration and Invasion of Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PAK1 Kinase Enzyme System [promega.com]

- 10. Effect of P21‐activated kinase 1 (PAK‐1) inhibition on cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PAK1 Mediates Resistance to PI3 Kinase Inhibition in Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Targeting P21-activated kinase suppresses proliferation and enhances chemosensitivity in T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PPP1R12B inhibits cell proliferation by inducing G0/G1 phase arrest via PAK2/β-catenin axis in hepatocellular carcinoma [frontiersin.org]

Application Notes and Protocols for AZ13705339 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key regulator of numerous cellular processes.[1][2][3][4] PAK1 is a downstream effector of the Rho family small GTPases, Rac1 and Cdc42, and is implicated in cytoskeletal dynamics, cell motility, survival, and proliferation.[1] Dysregulation of the PAK1 signaling pathway is associated with various pathologies, including cancer, making it an attractive target for therapeutic intervention.[1][2] this compound also demonstrates high potency against PAK2.[5][6] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its biological effects.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PAK1 and thereby blocking its kinase activity.[1] This inhibition prevents the phosphorylation of downstream substrates, disrupting signaling cascades such as the MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[1]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against PAK isoforms.

| Target | Assay Type | IC50 / Kd | Reference |

| PAK1 | Enzymatic Assay | IC50: 0.33 nM | [2][3][5][6] |

| pPAK1 | Enzymatic Assay | IC50: 59 nM | [2][4] |

| PAK1 | Binding Affinity | Kd: 0.28 nM | [2][3][4] |

| PAK2 | Enzymatic Assay | IC50: 6 nM | [5][6] |

| PAK2 | Binding Affinity | Kd: 0.32 nM | [2][3][4] |

| PAK4 | Enzymatic Assay | IC50: 2.6 µM | [5][6] |

Signaling Pathway

The diagram below illustrates the central role of PAK1 in intracellular signaling and the point of inhibition by this compound.

Caption: Simplified PAK1 signaling pathway and inhibition by this compound.

Experimental Protocols

1. Reagent Preparation and Storage

-

This compound Stock Solution:

-

This compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM with gentle warming.[5]

-

To prepare a 10 mM stock solution in DMSO, dissolve the appropriate mass of this compound in sterile, anhydrous DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[1]

-

-

Cell Culture Media and Reagents:

-

Use appropriate complete growth medium for the cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics.

-

For assays, a lower serum concentration (e.g., 0.5-2% FBS) may be required to minimize confounding effects from growth factors in the serum.

-

2. Cell Proliferation Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Caption: Workflow for a typical MTT cell proliferation assay.

-

Materials:

-

96-well flat-bottom plates

-

Cell line of interest

-

Complete growth medium

-

Low-serum medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in low-serum medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

3. Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant.

Caption: General workflow for a Transwell cell migration assay.

-

Materials:

-

24-well plates with Transwell inserts (typically 8 µm pore size for most cancer cells)

-

Cell line of interest

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

This compound stock solution

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

-

-

Procedure:

-

(Optional) Coat the Transwell membrane with an extracellular matrix protein (e.g., Matrigel for invasion assays, or fibronectin for migration) and allow it to dry.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chambers of the 24-well plate.

-

Harvest and resuspend cells in serum-free medium. Cells should be serum-starved for several hours prior to the assay.

-

Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 30-60 minutes) before seeding.

-

Seed the treated cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 12-24 hours).

-

After incubation, remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15-20 minutes.

-

Stain the fixed cells with crystal violet for 20-30 minutes and then gently wash with water.

-

Allow the inserts to air dry.

-

Image the stained cells using a microscope and count the number of migrated cells in several random fields.

-

Quantify the results and compare the migratory ability of this compound-treated cells to the vehicle control.

-

4. Western Blot Analysis of PAK1 Pathway Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of PAK1 and its downstream targets.

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells overnight if growth factor stimulation is part of the experiment.

-

Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.

-

(Optional) Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the PAK1 pathway.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-PAK1, total PAK1, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation of target proteins.

-

Disclaimer: This product is for research use only and is not intended for human or veterinary use.[1] Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: AZ13705339 Stability and Solubility in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility and stability of the potent PAK1 and PAK2 inhibitor, AZ13705339, in Dimethyl Sulfoxide (DMSO). The following protocols and data are intended to guide researchers in the proper handling and storage of this compound for reliable experimental outcomes.

Summary of Quantitative Data

The solubility of this compound in DMSO has been reported with some variability across different suppliers. This could be attributed to differences in the crystalline form of the compound, purity, and the specific experimental conditions used for solubility assessment. It is crucial to use newly opened, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and the presence of water can impact solubility.[1]

| Parameter | Value | Source |

| Solubility in DMSO | 250 mg/mL (396.98 mM) | MedchemExpress[1] |

| 225 mg/mL (357.3 mM) | TargetMol[2] | |

| 100 mM | R&D Systems | |

| 100 mg/mL (156.55 mM) | GlpBio[3] | |

| Sparingly Soluble (1-10 mg/mL) | Cayman Chemical[4] | |

| Storage of Stock Solution in DMSO | -80°C for up to 6 months | MedchemExpress, GlpBio[1][5] |

| -20°C for up to 1 month | MedchemExpress, GlpBio[1][5] | |

| Below -20°C for several months | GlpBio[3] | |

| -20°C for up to 3 months | Selleckchem (General Recommendation)[6] | |

| 0-4°C for short term (days to weeks) | MedKoo Biosciences[7] | |

| Storage of Solid Compound | -20°C for 3 years | MedchemExpress[1] |

| ≥ 4 years at -20°C | Cayman Chemical[4] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO

This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous, high-purity DMSO

-